molecular formula C14H13F3N2O2 B15062599 Ethyl 4-(methylamino)-8-(trifluoromethyl)quinoline-3-carboxylate

Ethyl 4-(methylamino)-8-(trifluoromethyl)quinoline-3-carboxylate

Cat. No.: B15062599
M. Wt: 298.26 g/mol
InChI Key: PZOQQIPHSOBSET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(methylamino)-8-(trifluoromethyl)quinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family This compound is characterized by the presence of a trifluoromethyl group at the 8th position, a methylamino group at the 4th position, and an ethyl ester group at the 3rd position of the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(methylamino)-8-(trifluoromethyl)quinoline-3-carboxylate typically involves a multi-step process One common method starts with the preparation of the quinoline core through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene

The methylamino group is introduced via nucleophilic substitution, where a suitable precursor, such as 4-chloroquinoline, reacts with methylamine. Finally, the ethyl ester group is introduced through esterification of the carboxylic acid derivative using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(methylamino)-8-(trifluoromethyl)quinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the nitro group (if present) to an amino group can be achieved using reducing agents like tin(II) chloride or iron powder.

    Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Aminoquinolines.

    Substitution: Various substituted quinolines depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(methylamino)-8-(trifluoromethyl)quinoline-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as an antimicrobial and antimalarial agent due to its structural similarity to known bioactive quinolines.

    Medicine: Explored for its potential use in the development of pharmaceuticals targeting specific enzymes and receptors.

    Industry: Utilized in the development of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of Ethyl 4-(methylamino)-8-(trifluoromethyl)quinoline-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The quinoline core can intercalate with DNA, inhibiting the replication of certain microorganisms. Additionally, the compound can inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity.

Comparison with Similar Compounds

Ethyl 4-(methylamino)-8-(trifluoromethyl)quinoline-3-carboxylate can be compared with other quinoline derivatives such as:

    Chloroquine: An antimalarial drug with a similar quinoline core but different substituents.

    Quinine: Another antimalarial compound with a quinoline core and a methanol group.

    Mefloquine: A quinoline derivative used as an antimalarial agent with a trifluoromethyl group at a different position.

Uniqueness

The presence of the trifluoromethyl group at the 8th position and the methylamino group at the 4th position makes this compound unique. These substituents contribute to its distinct chemical and biological properties, such as increased lipophilicity and potential antimicrobial activity.

List of Similar Compounds

  • Chloroquine
  • Quinine
  • Mefloquine

Properties

Molecular Formula

C14H13F3N2O2

Molecular Weight

298.26 g/mol

IUPAC Name

ethyl 4-(methylamino)-8-(trifluoromethyl)quinoline-3-carboxylate

InChI

InChI=1S/C14H13F3N2O2/c1-3-21-13(20)9-7-19-12-8(11(9)18-2)5-4-6-10(12)14(15,16)17/h4-7H,3H2,1-2H3,(H,18,19)

InChI Key

PZOQQIPHSOBSET-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1NC)C=CC=C2C(F)(F)F

Origin of Product

United States

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